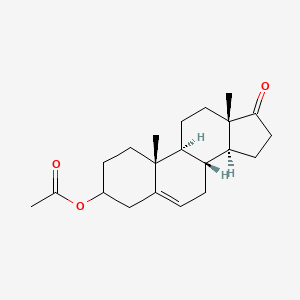

3-Acetoxyandrosta-5-ene-17-one

Description

3β-Acetoxyandrosta-5-ene-17-one, also known as dehydroepiandrosterone acetate (DHEA acetate) or prasterone acetate, is a steroidal derivative synthesized via acetylation of the 3β-hydroxyl group of dehydroepiandrosterone (DHEA, androst-5-ene-3β-ol-17-one) . This modification enhances its lipophilicity, improving membrane permeability and metabolic stability compared to DHEA. The compound serves as a critical intermediate in synthesizing bioactive steroids, including cytotoxic agents, hormone derivatives, and prodrugs . Its structure features a Δ⁵ double bond, a 17-ketone group, and a 3β-acetate moiety, which collectively influence its reactivity and pharmacological profile.

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15?,16-,17-,18-,20-,21-/m0/s1 |

InChI Key |

NCMZQTLCXHGLOK-QCDWPJGMSA-N |

Isomeric SMILES |

CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and biological implications of 3β-acetoxyandrosta-5-ene-17-one and its analogs:

Key Research Findings

- Synthetic Efficiency : Modifications like bromination at C7 (e.g., 3β-acetoxy-7α-bromo-androst-5-en-17-one) enable regioselective functionalization, critical for developing targeted therapies .

- Biological Divergence : Despite structural similarities, 7-oxo-DHEA acetate lacks the prohormone activity of DHEA acetate, highlighting the impact of ketone placement .

- Industrial Relevance : High-yield routes (e.g., 65.6% for 3β-acetoxyandrosta-5,15-dien-17-one) underscore its utility in large-scale steroid production .

Preparation Methods

Standard Acetylation Protocol

The most widely reported method involves the acetylation of DHEA (3β-hydroxyandrost-5-en-17-one) using acetic anhydride in the presence of a base. For example:

-

Reagents : DHEA (1.0 mol), acetic anhydride (2.5 mol), pyridine (2.0 mol), and 4-dimethylaminopyridine (DMAP, catalytic).

-

Conditions : Stirring at 80°C for 1–24 hours under anhydrous conditions.

-

Workup : The reaction mixture is quenched with water, neutralized, and extracted with ethyl acetate. Purification via recrystallization (ethanol/water) yields 3-acetoxyandrosta-5-ene-17-one.

Key Analytical Data:

Alternative Catalytic Systems

Some protocols replace pyridine with triethylamine or DMAP to enhance reaction efficiency. For instance:

-

DMAP-Catalyzed Acetylation : DMAP (0.1 eq) in dichloromethane at room temperature for 2 hours achieves 95% yield.

Multi-Step Synthesis from Androstane Derivatives

Boronic Acid Intermediate Route

A patent (CN112390840A) outlines a method starting from androstane-3β-hydroxy-17-one-6α-boronic acid:

Key Data:

Triflate-Mediated Cross-Coupling

A Suzuki coupling approach employs 17-trifluoromethanesulfonyloxy intermediates:

-

Triflation : Treat DHEA acetate with trifluoromethanesulfonic anhydride in CH₂Cl₂.

-

Cross-Coupling : React with arylboronic acids using Pd(PPh₃)₂Cl₂ catalyst in THF/Na₂CO₃.

Synthesis from 4-Androstene-3,17-dione

Esterification Route

4-Androstene-3,17-dione undergoes selective esterification at C3:

-

Reagents : Toluene-p-sulfonic acid (TsOH), acetic anhydride.

-

Conditions : Reflux in benzene for 6 hours.

-

Yield : 75–85%.

Analytical Validation:

-

¹³C NMR : δ 199.3 (C17 ketone), 170.5 (C3 acetate).

Comparative Analysis of Methods

Optimization and Challenges

Byproduct Formation

Q & A

Q. What are the established synthetic pathways for 3-acetoxyandrosta-5-ene-17-one, and how can reaction conditions be optimized for purity?

The synthesis typically involves functionalization of androstane derivatives. For example, acetylation at the 3β-position can be achieved using acetic anhydride in the presence of a catalyst like pyridine or DMAP. A key step is the protection of hydroxyl groups to avoid side reactions. In related compounds (e.g., 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid), coupling reactions with amines or sulfonamides are performed using SOCl₂ to activate the carboxyl group, followed by purification via column chromatography (n-hexane/EtOAc mixtures) and recrystallization . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts.

Q. How should researchers characterize the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., acetate at C3, keto group at C17). For instance, H-3 in 3β-acetoxy derivatives typically resonates at δ 4.5–4.7 ppm (multiplet), while C17=O appears at ~210 ppm in ¹³C NMR .

- IR : Key absorptions include C=O stretches (~1740 cm⁻¹ for acetate, ~1700 cm⁻¹ for 17-keto group) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogs like 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one (COD entry 2227118) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Provides high sensitivity (LOD ~0.1 ng/mL) using C18 columns and MRM transitions. For example, 5-androstenediol analogs are quantified using ESI+ mode with m/z transitions specific to the molecular ion .

- GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl ethers). Derivatization with BSTFA enhances detection of hydroxyl and keto groups .

Advanced Research Questions

Q. How can functionalization at the 17-keto group impact the compound’s bioactivity, and what methodologies enable selective modifications?

The 17-keto group is a reactive site for derivatization. Examples include:

- Oxime formation : Reacting with hydroxylamine hydrochloride to form 17-oxime derivatives, which can alter receptor binding affinity .

- Reductive amination : Conversion to 17-amine derivatives using NaBH₃CN and primary amines, enabling probing of steroidal interactions with enzymes .

Methodological challenges include avoiding over-reduction of the Δ⁵ double bond; inert atmospheres (N₂/Ar) and low temperatures (−20°C) are critical .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation products via HPLC-UV.

- Solvent screening : Use Hansen solubility parameters to identify optimal solvents. Polar aprotic solvents (e.g., DMSO) often stabilize the acetate group, while nonpolar solvents (hexane) may precipitate impurities .

- Long-term stability assays : Store aliquots at −20°C (vs. 4°C) and monitor degradation kinetics using qNMR .

Q. How can researchers address discrepancies in stereochemical assignments for analogs of this compound?

- VCD (Vibrational Circular Dichroism) : Distinguishes 3β vs. 3α configurations by comparing experimental and computed spectra.

- NOESY NMR : Detects spatial proximity of protons (e.g., H-3β and H-18 in 5α-androstane derivatives) .

- Crystallographic validation : Cross-reference with COD entries (e.g., COD 2227118 for 17a-oxa analogs) to confirm bond angles and torsion parameters .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetate group.

- Analytical validation : Include internal standards (e.g., deuterated androstanes) to correct for matrix effects in LC-MS/MS .

- Data interpretation : Use software like Gaussian for DFT calculations to support spectroscopic assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.